molecular formula C15H17N3O3S B2690283 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034253-41-1

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2690283
CAS No.: 2034253-41-1
M. Wt: 319.38
InChI Key: PMHXWGHLFXZEBD-UHFFFAOYSA-N
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Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxypyrazine group: This step may involve nucleophilic substitution reactions where a pyrazine derivative is reacted with a methoxy group.

    Attachment of the thiophene ring: This can be done through coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(3-(Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a methoxyphenyl group instead of a methoxypyrazine group.

Uniqueness

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the methoxypyrazine group, which can impart specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-14-15(17-6-5-16-14)21-11-4-7-18(10-11)13(19)9-12-3-2-8-22-12/h2-3,5-6,8,11H,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXWGHLFXZEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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